molecular formula C17H16FN3 B1525867 3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline CAS No. 1354952-41-2

3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Cat. No. B1525867
CAS RN: 1354952-41-2
M. Wt: 281.33 g/mol
InChI Key: PRDQKURRCWWICY-UHFFFAOYSA-N
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Description

3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline (CFM) is a heterocyclic compound containing both an aromatic ring and a cyclopropyl group. It is an important building block for the synthesis of a variety of molecules, and has been used in many scientific research applications. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for CFM.

Scientific Research Applications

Below, I summarize the findings from papers that discuss the scientific applications of related compounds, illustrating the breadth of research in this domain. While these do not directly reference the specified compound, they provide insight into the type of scientific research applications compounds with complex chemical structures might be involved in.

Radiotracer Development for Imaging

  • S1PR1 Targeting for Multiple Sclerosis: A study evaluated a radiotracer aimed at sphingosine-1-phosphate receptor 1 (S1PR1), showing promise for imaging in inflammatory diseases, potentially applicable for research on multiple sclerosis and other conditions. This highlights the development of diagnostic tools and therapeutic targets in neurology and immunology (Brier et al., 2022).

Pharmacokinetics and Metabolism

  • Metabolism of SB-649868: Investigation into the disposition and metabolism of an orexin receptor antagonist, providing insights into drug development processes, especially in the treatment of insomnia. Understanding the pharmacokinetics and metabolism of such compounds is crucial for developing effective and safe medications (Renzulli et al., 2011).

Potential Therapeutic Applications

  • mGluR5 Receptors in the Brain: Research on a novel radioligand for PET imaging quantifying metabotropic glutamate subtype 5 (mGluR5) receptors in the human brain, indicating its utility in neuroscience research and potential therapeutic implications for neurological disorders (Brown et al., 2008).

Environmental and Health Safety Studies

  • Exposure to Vinclozolin: A study on the morbidity of personnel potentially exposed to vinclozolin, an agricultural fungicide, underscores the importance of understanding environmental and occupational exposure to chemicals and their health effects. This type of research is vital for regulatory policies and worker safety (Zober et al., 1995).

properties

IUPAC Name

3-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-10-13(3-2-4-14(10)19)17-20-15-8-5-11(18)9-16(15)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDQKURRCWWICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=C(N2C4CC4)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 3
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 4
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 5
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 6
3-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline

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